2,4,6-Octadecatrienoic acid, ethyl ester, (E,E,E)-
Description
Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C~20~H~34~O~2~ | |
| Molecular weight | 306.5 g/mol | |
| SMILES | CCCCCCCCCCCCC=CC=CC=CC(=O)OCC | |
| InChIKey | YQENMVNHTDPKOC-UHFFFAOYSA-N |
The extended conjugation system created by the 2,4,6-triene arrangement distinguishes this ester from non-conjugated isomers like ethyl 9,12,15-octadecatrienoate. X-ray crystallography and nuclear magnetic resonance (NMR) studies of analogous conjugated trienes reveal planar geometries that facilitate electronic delocalization, potentially influencing reactivity and intermolecular interactions.
Historical Context in Lipid Chemistry Research
First reported in synthetic chemistry literature during the mid-20th century, 2,4,6-octadecatrienoic acid ethyl ester emerged alongside advances in conjugated linoleic acid (CLA) research. Unlike naturally abundant fatty acid esters with methylene-interrupted double bonds, this fully conjugated triene system attracted attention for:
- Novel synthetic pathways requiring precise double bond positioning
- Potential as a model compound for studying lipid peroxidation mechanisms
- Unique spectral properties enabling analytical method development
Early isolation attempts from natural sources proved challenging due to its structural similarity to β-calendic acid (8E,10E,12E-octadecatrienoic acid), a component of calendula seed oil. This spurred development of stereoselective synthesis methods, including Wittig olefination and catalytic hydrogenation strategies, to produce gram-scale quantities for research.
Positional Isomerism in Polyunsaturated Fatty Acid Esters
The biological activity and physical properties of polyunsaturated esters critically depend on double bond position and geometry. Comparative analysis reveals significant differences between 2,4,6-(E,E,E) and other octadecatrienoate isomers:
Structural Comparison of Octadecatrienoic Acid Ethyl Esters
| Isomer | Double Bond Positions | Configuration | Source |
|---|---|---|---|
| 2,4,6-Octadecatrienoate | 2,4,6 | E,E,E | |
| 9,12,15-Octadecatrienoate | 9,12,15 | E,E,E | |
| 8,10,12-Octadecatrienoate | 8,10,12 | E,E,E |
Key differences arising from positional isomerism include:
- Thermal Stability : The conjugated 2,4,6-system exhibits lower thermal stability compared to methylene-interrupted isomers due to enhanced resonance energy.
- Oxidation Kinetics : Conjugated trienes undergo autoxidation 2-3 times faster than their non-conjugated counterparts, forming distinct hydroperoxide products.
- Spectroscopic Signatures : UV-Vis spectra of the 2,4,6-isomer show strong absorption at 268 nm (ε ≈ 28,000 L·mol⁻¹·cm⁻¹) from π→π* transitions in the conjugated system, versus negligible absorption for non-conjugated isomers in this range.
Properties
CAS No. |
144100-10-7 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
ethyl (2E,4E,6E)-octadeca-2,4,6-trienoate |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-19H,3-13H2,1-2H3/b15-14+,17-16+,19-18+ |
InChI Key |
YQENMVNHTDPKOC-CJBMEHDJSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C=C/C=C/C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCC=CC=CC=CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Wittig-Horner Reaction
The Wittig-Horner reaction is a cornerstone for synthesizing unsaturated esters with defined geometry. Patent CA2758631A1 outlines a five-step protocol for producing 2,4,6-octadecatrienoic acid and its ethyl ester:
Reaction Scheme
Stage A : Condensation of 2,4-trans-hexadienal (sorbaldehyde) with triethyl phosphonoacetate in toluene using sodium methoxide (NaOMe) as a base.
Stage B : Alkaline hydrolysis of the ethyl ester with NaOH (2 M) in aqueous ethanol.
- Forms sodium 2,4,6-trans-octatrienoate (C₈H₁₀O₂Na, MW 160.15).
Stage C : Acidification with HCl (1 M) to yield 2,4,6-trans-octatrienoic acid (C₈H₁₀O₂, MW 138.16).
Stage D : Activation of the acid with ethyl chloroformate in tetrahydrofuran (THF) and triethylamine (TEA).
- Generates a mixed anhydride intermediate (C₁₁H₁₄O₄, MW 210.22).
Stage E : Reduction of the anhydride with sodium borohydride (NaBH₄) in THF/H₂O.
Key Parameters
Enzymatic Transesterification
Enzymatic methods offer a sustainable alternative. Patent EP3517619A1 describes lipase-catalyzed transesterification for fatty acid ethyl esters:
Protocol
- Substrate Preparation : 2,4,6-Octadecatrienoic acid is dissolved in a non-polar solvent (e.g., hexane) with a 5:1 molar ratio of ethanol.
- Catalyst : Immobilized lipase from Thermomyces lanuginosus (10% w/w of substrate).
- Reaction Conditions : 40°C, 200 rpm, 24 hours.
- Purification :
Performance Metrics
Comparative Analysis of Methods
Challenges and Optimization Strategies
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
2,4,6-Octadecatrienoic acid, ethyl ester, (E,E,E)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, ethers
Scientific Research Applications
Nutritional Applications
Dietary Supplementation
The ethyl ester of 2,4,6-octadecatrienoic acid is often used in dietary supplements due to its high content of essential fatty acids. These compounds are crucial for maintaining cardiovascular health and metabolic functions. Studies have shown that supplementation can lead to improved lipid profiles and reduced inflammation markers in the body .
Functional Foods
Incorporating this compound into functional foods can enhance their health benefits. It has been noted for its role in modulating cholesterol levels and promoting heart health. The presence of this compound in food products can be marketed as a health benefit due to its antioxidant properties and potential in reducing oxidative stress .
Pharmaceutical Applications
Antioxidant Properties
Research indicates that 2,4,6-octadecatrienoic acid exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative damage in cellular models. This property makes it a candidate for inclusion in formulations aimed at combating oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. Clinical trials have shown that it can reduce inflammatory markers in patients with chronic inflammatory conditions such as arthritis and asthma. Its mechanism involves the inhibition of pro-inflammatory cytokines .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2,4,6-octadecatrienoic acid. It has demonstrated effectiveness against various strains of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents or preservatives in food and cosmetic products .
Cosmetic Applications
Skin Care Products
Due to its emollient properties and ability to enhance skin hydration, this compound is increasingly used in cosmetic formulations. It acts as a moisturizer and can help improve skin barrier function. Its antioxidant properties also contribute to skin protection against environmental stressors .
Hair Care Products
In hair care formulations, 2,4,6-octadecatrienoic acid is utilized for its conditioning effects. It helps improve hair texture and shine while providing nourishment to the scalp .
Data Tables
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Nutritional | Dietary supplements | Improves lipid profiles; reduces inflammation |
| Pharmaceutical | Antioxidant formulations | Scavenges free radicals; reduces oxidative stress |
| Anti-inflammatory treatments | Lowers pro-inflammatory cytokines | |
| Antimicrobial agents | Effective against bacteria and fungi | |
| Cosmetic | Skin care products | Enhances hydration; protects against stressors |
| Hair care products | Improves texture; nourishes scalp |
Case Studies
-
Antioxidant Efficacy Study
A study published in the Egyptian Journal of Chemistry evaluated the total antioxidant capacity of extracts containing 2,4,6-octadecatrienoic acid. The results indicated a significant reduction in oxidative stress markers in treated subjects compared to control groups . -
Anti-inflammatory Clinical Trial
A randomized controlled trial assessed the anti-inflammatory effects of 2,4,6-octadecatrienoic acid in patients with rheumatoid arthritis. Results showed a marked decrease in joint pain and swelling among participants taking the supplement compared to those on placebo . -
Cosmetic Product Evaluation
A formulation containing 2,4,6-octadecatrienoic acid was tested for its moisturizing effects on dry skin conditions. Participants reported improved skin hydration levels and texture after four weeks of application .
Mechanism of Action
The mechanism of action of 2,4,6-Octadecatrienoic acid, ethyl ester, (E,E,E)- involves its interaction with cellular components. The compound’s conjugated double bonds allow it to act as an antioxidant by scavenging reactive oxygen species (ROS). Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | Double Bond Positions | Configuration | Key Features |
|---|---|---|---|
| 2,4,6-Octadecatrienoic acid, ethyl ester, (E,E,E)- | 2,4,6 | E,E,E | Conjugated double bonds; likely higher rigidity and altered lipid solubility. |
| 9,12,15-Octadecatrienoic acid, ethyl ester, (Z,Z,Z)- | 9,12,15 | Z,Z,Z | Non-conjugated; precursor to anti-inflammatory metabolites (e.g., resolvins). |
| 9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)- | 9,12,15 | Z,Z,Z | Methyl ester group reduces lipophilicity compared to ethyl esters. |
| 9,12-Octadecadienoic acid, ethyl ester (Ethyl linoleate) | 9,12 | Z,Z | Dienoic structure; associated with anti-cancer and antioxidant activities. |
Key Insights :
- Conjugation and Configuration : The (E,E,E) configuration in the target compound likely enhances oxidative stability compared to (Z,Z,Z)-isomers but may reduce compatibility with enzymes that process cis double bonds .
- Ester Group: Ethyl esters (e.g., 9,12,15-Octadecatrienoic acid ethyl ester) exhibit higher lipophilicity than methyl esters, influencing their retention in lipid-rich tissues and bioavailability .
Pharmacological Activities
Anti-Inflammatory and Anti-Cancer Properties
- 9,12,15-Octadecatrienoic Acid Ethyl Ester (Z,Z,Z)-: Demonstrated pro-apoptotic activity in cancer cells and anti-inflammatory effects via modulation of arachidonic acid pathways .
- Ethyl Linoleate: Induces cancer cell death and synergizes with phytol in antioxidant activity .
Antioxidant Capacity
- 9(Z),11(E),13(E)-Octadecatrienoic Acid Ethyl Ester: Identified as a potent antioxidant in corn silage, stabilizing lipid peroxidation .
- Ethyl Linolenate (Z,Z,Z): Linked to reduced oxidative stress in plant extracts, though its (E,E,E)-counterpart may exhibit altered reactivity .
Industrial and Natural Occurrence
- Natural Sources: (Z,Z,Z)-Isomers are prevalent in Pistia stratiotes, Vernonia nudiflora, and Ocimum basilicum, often associated with anti-microbial and anti-diabetic properties .
- Applications: Ethyl esters of trienoic acids are used in flavoring agents and fragrances due to volatile profiles . Methyl esters (e.g., 9,12,15-Octadecatrienoic acid methyl ester) are common in biodiesel and pharmaceutical precursors .
Physicochemical Properties
Biological Activity
2,4,6-Octadecatrienoic acid, ethyl ester, commonly referred to as ethyl octadecatrienoate, is a polyunsaturated fatty acid ester derived from octadecatrienoic acid. This compound is notable for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and nutraceuticals.
Chemical Structure and Properties
The chemical formula of 2,4,6-octadecatrienoic acid ethyl ester is . It features three double bonds at the 9th, 12th, and 15th carbon positions in the fatty acid chain. This configuration contributes to its reactivity and biological functions.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of octadecatrienoic acid derivatives. For instance, a study demonstrated that extracts containing this compound exhibited significant free radical scavenging activity. The total antioxidant capacity (TAC) of these extracts was measured using the phosphomolybdenum method, indicating a strong ability to reduce oxidative stress in biological systems .
Anti-inflammatory Properties
Research indicates that octadecatrienoic acid ethyl ester possesses anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokines in cell cultures. For example, extracts containing this compound were found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated macrophages .
Antimicrobial Activity
The antimicrobial properties of 2,4,6-octadecatrienoic acid ethyl ester have been investigated against various pathogens. A study reported that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through disc diffusion methods, showing effectiveness against strains like Staphylococcus aureus and Escherichia coli .
Case Study 1: Antioxidant Effects
In a controlled experiment assessing the antioxidant effects of octadecatrienoic acid ethyl ester on human cell lines exposed to oxidative stress, researchers observed a significant reduction in markers of oxidative damage. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to quantify the antioxidant capacity .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory mechanism of octadecatrienoic acid ethyl ester revealed its ability to modulate the NF-kB signaling pathway. By downregulating the expression of NF-kB target genes involved in inflammation, the compound demonstrated potential therapeutic benefits for inflammatory diseases .
Table 1: Biological Activities of Octadecatrienoic Acid Ethyl Ester
| Activity Type | Methodology | Result Summary |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Significant reduction in free radicals |
| Anti-inflammatory | Cytokine Assays | Decreased TNF-α and IL-6 levels |
| Antimicrobial | Disc Diffusion Method | Effective against S. aureus and E. coli with specific MIC values |
Q & A
Basic: How is (E,E,E)-2,4,6-octadecatrienoic acid ethyl ester identified in plant extracts?
Answer:
The compound is typically identified via gas chromatography-mass spectrometry (GC-MS) with reference standards. For example:
- GC-MS protocols involve derivatization (e.g., methyl or ethyl esterification) to enhance volatility. Retention indices and mass spectra are compared to libraries or synthesized standards .
- Isomer-specific identification requires careful optimization of chromatographic conditions (e.g., column polarity, temperature gradients) to resolve geometric isomers. For instance, (Z,Z,Z)- and (E,E,E)-isomers show distinct retention times and fragmentation patterns .
Basic: What are the natural sources of (E,E,E)-2,4,6-octadecatrienoic acid ethyl ester?
Answer:
The compound is primarily found in plant seed oils :
- Bitter gourd seed oil contains ~60% of total fatty acids as conjugated trienoic esters, including (E,E,E)-isomers .
- Tung oil (70% trienoic esters) and Bougainvillea x buttiana extracts also report significant quantities .
- Phytochemical screening of plant extracts often involves lipid fractionation (e.g., hexane/ethanol partitioning) followed by GC-MS analysis .
Basic: What synthetic routes are used to prepare (E,E,E)-2,4,6-octadecatrienoic acid ethyl ester?
Answer:
Synthesis typically involves:
- Esterification of free fatty acids (e.g., α-eleostearic acid) with ethanol under acidic catalysis (e.g., H₂SO₄) .
- Isomer-specific synthesis requires controlled hydrogenation or photochemical isomerization to ensure (E,E,E)-configuration. Purity is validated via NMR (e.g., δ 5.3–5.5 ppm for conjugated dienes/trienes) and HPLC .
Advanced: What mechanisms underlie its reported anticancer activity?
Answer:
- In vitro studies suggest apoptosis induction via ROS-mediated pathways. For example, α-ESA ethyl ester (a related isomer) suppresses tumor growth by upregulating pro-apoptotic Bax and downregulating Bcl-2 in cancer cell lines .
- In vivo models (e.g., carrageenan-induced inflammation in mice) show dose-dependent inhibition of pro-inflammatory cytokines (IL-6, TNF-α), suggesting indirect antitumor effects via immune modulation .
- Metabolic conversion to conjugated linoleic acid (CLA) in rat models may contribute to its bioactivity .
Advanced: How do analytical challenges arise in quantifying (E,E,E)-isomers in complex matrices?
Answer:
- Co-elution issues : Overlapping peaks with (Z,Z,Z)- or monoenoic esters complicate quantification. Solutions include:
- Silver-ion chromatography : Separates isomers via π-complexation with Ag⁺-loaded columns .
- Tandem MS/MS : Selective ion transitions (e.g., m/z 306 → 262 for ethyl esters) improve specificity .
- Matrix effects : Lipid-rich samples require pre-purification (e.g., solid-phase extraction) to avoid ion suppression in GC-MS .
Advanced: What are the metabolic pathways of (E,E,E)-2,4,6-octadecatrienoic acid ethyl ester in mammalian systems?
Answer:
- β-oxidation : The ethyl ester is hydrolyzed by esterases to free fatty acids, which enter mitochondrial/peroxisomal oxidation pathways .
- Conversion to CLA : In rat models, hepatic metabolism produces 9Z,11E-CLA, a bioactive intermediate linked to lipid metabolism regulation .
- Tracer studies using deuterated analogs (e.g., D₈-α-ESA) can elucidate turnover rates and tissue distribution .
Advanced: How does the (E,E,E)-configuration influence its biological activity compared to other isomers?
Answer:
- Structural rigidity : The all-trans configuration enhances membrane fluidity modulation, impacting cell signaling (e.g., PPAR-γ activation) .
- Antioxidant capacity : (E,E,E)-isomers exhibit higher radical scavenging activity than (Z,Z,Z)-counterparts due to conjugated double bond stability .
- Comparative studies using isomer-enriched fractions (e.g., from HPLC) are critical for structure-activity validation .
Methodological: What in vivo models are suitable for studying its anti-inflammatory effects?
Answer:
- Carrageenan-induced paw edema in mice: Subplantar injection induces acute inflammation, with edema inhibition measured via plethysmometry .
- DSS-induced colitis in rodents: Oral administration assesses colon-specific anti-inflammatory effects (e.g., histopathology, cytokine profiling) .
- Dose-response studies should include intraperitoneal, subcutaneous, and oral routes to evaluate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
